molecular formula C16H18N2O3 B11547778 ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-1,2,3,4-tetrahydropyrimidine-5-carboxylate

Cat. No.: B11547778
M. Wt: 286.33 g/mol
InChI Key: MFTFMXXRCSLQAZ-MDZDMXLPSA-N
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Description

ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is a heterocyclic compound belonging to the class of dihydropyrimidinones. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. The compound is synthesized through the Biginelli reaction, which is a multicomponent reaction involving an aldehyde, a β-keto ester, and urea or thiourea .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is typically achieved through the Biginelli reaction. This reaction involves the condensation of benzaldehyde, ethyl acetoacetate, and urea in the presence of an acid catalyst such as hydrochloric acid. The reaction is carried out under reflux conditions, and the product is obtained in good yield .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but may involve optimization of reaction conditions to enhance yield and purity. The use of continuous flow reactors and automated synthesis platforms can improve the efficiency of the process .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE involves its interaction with specific molecular targets. For example, it has been shown to inhibit the activity of certain enzymes involved in cell cycle regulation, leading to cell cycle arrest and apoptosis. The compound may also modulate signaling pathways related to inflammation and oxidative stress .

Comparison with Similar Compounds

Uniqueness: ETHYL 6-METHYL-2-OXO-4-[(1E)-2-PHENYLETHENYL]-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXYLATE is unique due to its specific substitution pattern and the presence of the phenylethenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for further research and development in various scientific fields .

Properties

Molecular Formula

C16H18N2O3

Molecular Weight

286.33 g/mol

IUPAC Name

ethyl 6-methyl-2-oxo-4-[(E)-2-phenylethenyl]-3,4-dihydro-1H-pyrimidine-5-carboxylate

InChI

InChI=1S/C16H18N2O3/c1-3-21-15(19)14-11(2)17-16(20)18-13(14)10-9-12-7-5-4-6-8-12/h4-10,13H,3H2,1-2H3,(H2,17,18,20)/b10-9+

InChI Key

MFTFMXXRCSLQAZ-MDZDMXLPSA-N

Isomeric SMILES

CCOC(=O)C1=C(NC(=O)NC1/C=C/C2=CC=CC=C2)C

Canonical SMILES

CCOC(=O)C1=C(NC(=O)NC1C=CC2=CC=CC=C2)C

Origin of Product

United States

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